

A Spectroscopic Comparison of Methyl 5-Phenylvalerate and Its Derivatives

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Compound of Interest

Compound Name: **Methyl 5-phenylvalerate**

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **Methyl 5-phenylvalerate** and its hydroxylated and chlorinated derivatives.

This guide provides a detailed comparison of the spectroscopic properties of **Methyl 5-phenylvalerate**, along with its key derivatives: Methyl 5-(4-hydroxyphenyl)valerate and Methyl 5-(4-chlorophenyl)pentanoate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized and compared.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl 5-phenylvalerate** and its derivatives. This data is essential for distinguishing between these structurally similar compounds.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Aromatic C Protons	-OCH ₃	-CH ₂ - (α to C=O)	-CH ₂ - (β to C=O)	-CH ₂ - (γ to C=O)	-CH ₂ - (δ to Ph)	Other
Methyl 5-phenylvalerate	~7.15-7.30 (m, 5H)	~3.67 (s, 3H)	~2.32 (t, 2H)	~1.65 (m, 2H)	~1.65 (m, 2H)	~2.63 (t, 2H)	
Methyl 5-(4-hydroxyphenyl)valerate	~7.05 (d, 2H), ~6.75 (d, 2H)	~3.65 (s, 3H)	~2.30 (t, 2H)	~1.60 (m, 2H)	~1.60 (m, 2H)	~2.55 (t, 2H)	~5.0-6.0 (br s, 1H, -OH)
Methyl 5-(4-chlorophenyl)pentanoate	~7.25 (d, 2H), ~7.15 (d, 2H)	~3.68 (s, 3H)	~2.33 (t, 2H)	~1.66 (m, 2H)	~1.66 (m, 2H)	~2.62 (t, 2H)	

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	C=O	-OCH ₃	Aromatic C	Aliphatic Chain
Methyl 5-phenylvalerate	~174.0	~51.5	~142.0 (C-ipso), ~128.4 (C-ortho, C-meta), ~125.8 (C-para)	~35.8, ~31.0, ~24.8, ~34.1
Methyl 5-(4-hydroxyphenyl)valerate	~174.2	~51.6	~154.0 (C-OH), ~134.0 (C-ipso), ~129.5 (C-ortho), ~115.2 (C-meta)	~35.0, ~31.2, ~25.0, ~34.3
Methyl 5-(4-chlorophenyl)pentanoate	~173.8	~51.7	~140.5 (C-ipso), ~131.8 (C-Cl), ~129.7 (C-ortho), ~128.6 (C-meta)	~35.3, ~30.8, ~24.6, ~33.9

Table 3: IR Spectroscopic Data (Wavenumber in cm^{-1})

Compound	C=O Stretch	C-O Stretch	Aromatic C-H Stretch	C-Cl Stretch	O-H Stretch
Methyl 5-phenylvalerat e	~1735	~1200-1160	~3030-3080	-	-
Methyl 5-(4-hydroxyphenyl)valerate	~1730	~1210-1170	~3020-3070	-	~3300-3500 (broad)
Methyl 5-(4-chlorophenyl)pentanoate	~1740	~1205-1165	~3035-3085	~1090	-

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M^+)	Key Fragment Ions
Methyl 5-phenylvalerate	192	161 ($[\text{M-OCH}_3]^+$), 133, 105, 91 (tropylium ion)
Methyl 5-(4-hydroxyphenyl)valerate	208	177 ($[\text{M-OCH}_3]^+$), 107, 77
Methyl 5-(4-chlorophenyl)pentanoate	226/228 (3:1 ratio)	195/197 ($[\text{M-OCH}_3]^+$), 125/127, 111/113, 91

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of **Methyl 5-phenylvalerate** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.

- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

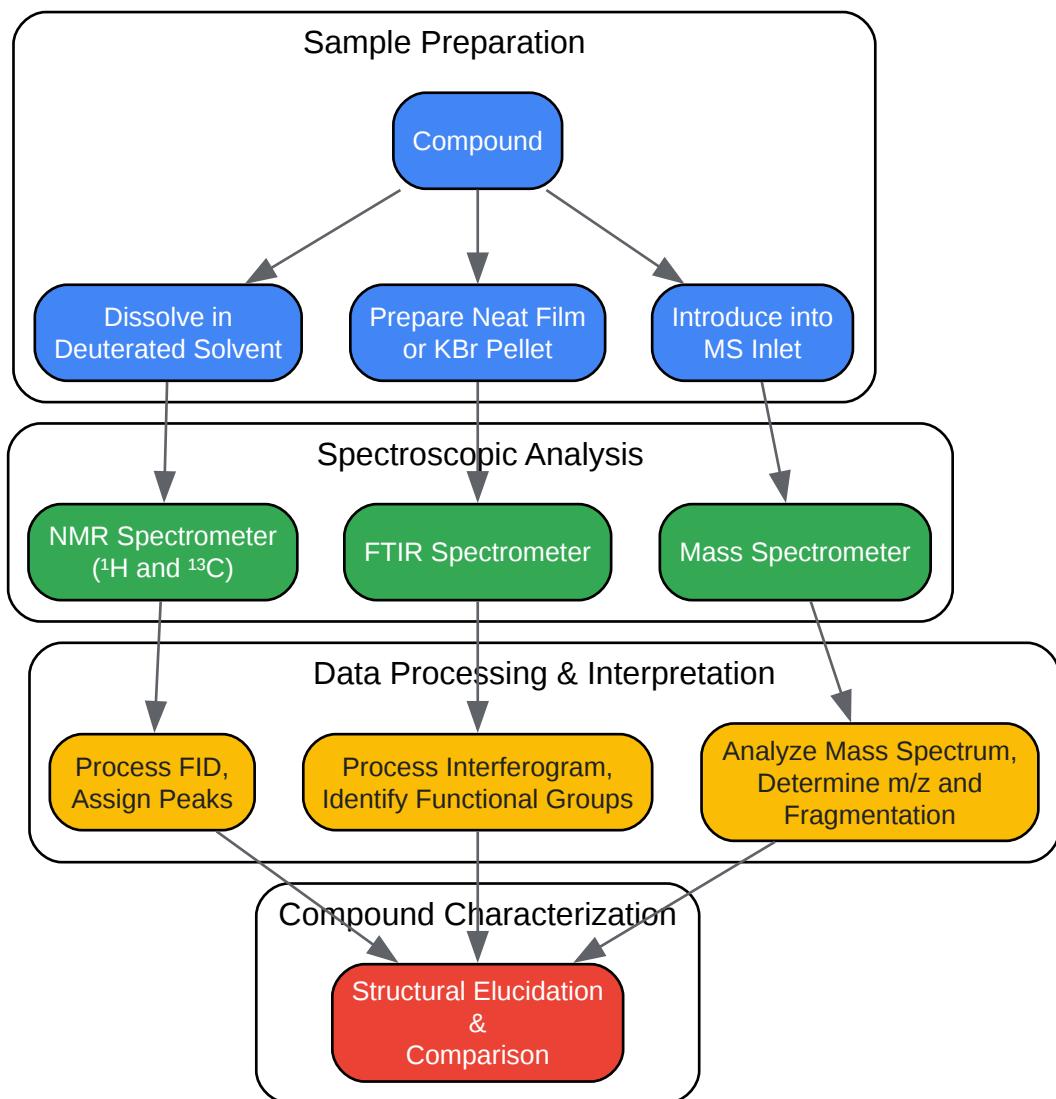
- Sample Preparation:
 - Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
 - Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Ionization: Electron Ionization (EI) is a common method for these types of compounds.[\[1\]](#) The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[1\]](#)
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Methyl 5-phenylvalerate** and its derivatives.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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